(4-Ethoxy-3-fluorophenyl)methanol

Lipophilicity Membrane permeability Drug-likeness

(4-Ethoxy-3-fluorophenyl)methanol (CAS 1039954-14-7; synonym: 4-ethoxy-3-fluorobenzyl alcohol) is a disubstituted benzyl alcohol derivative with the molecular formula C₉H₁₁FO₂ and a molecular weight of 170.18 g·mol⁻¹. It belongs to the class of fluorinated aromatic alcohols utilized as building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
Cat. No. B7815903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-3-fluorophenyl)methanol
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CO)F
InChIInChI=1S/C9H11FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3
InChIKeyNUFQHDWXIUIIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethoxy-3-fluorophenyl)methanol CAS 1039954-14-7: Fluorinated Benzyl Alcohol Building Block Procurement Guide


(4-Ethoxy-3-fluorophenyl)methanol (CAS 1039954-14-7; synonym: 4-ethoxy-3-fluorobenzyl alcohol) is a disubstituted benzyl alcohol derivative with the molecular formula C₉H₁₁FO₂ and a molecular weight of 170.18 g·mol⁻¹. It belongs to the class of fluorinated aromatic alcohols utilized as building blocks in medicinal chemistry and organic synthesis [1]. The compound features a hydroxymethyl group at the benzylic position, an ethoxy substituent at the para (C4) position, and a fluorine atom at the meta (C3) position. Its computed XLogP3-AA is 1.5, topological polar surface area (TPSA) is 29.5 Ų, hydrogen bond acceptor count is 3, hydrogen bond donor count is 1, and rotatable bond count is 3 .

Why (4-Ethoxy-3-fluorophenyl)methanol Cannot Be Replaced by Common In-Class Analogs Without Risk of Divergent Physicochemical and Pharmacochemical Outcomes


Although (4-ethoxy-3-fluorophenyl)methanol shares the benzyl alcohol scaffold with several commercially available analogs, the precise combination and regiochemistry of the ethoxy and fluorine substituents produce a unique physicochemical signature that cannot be replicated by simple inter-class substitution. Compared to (3-fluoro-4-methoxyphenyl)methanol, the ethoxy → methoxy exchange alters lipophilicity by approximately 0.4 XLogP3 units and reduces rotatable bond count, affecting membrane permeability and conformational sampling [1]. Relative to (4-chloro-3-fluorophenyl)methanol, replacement of the ethoxy oxygen with chlorine reduces hydrogen bond acceptor count from 3 to 2, elevates TPSA by approximately 9.3 Ų, and removes the ether oxygen as a potential hydrogen bond acceptor and metal coordination site [2]. Compared to the non-fluorinated (4-ethoxyphenyl)methanol, the absence of fluorine eliminates the metabolic blockade at the C3 aromatic position, potentially accelerating CYP450-mediated oxidative clearance of derived compounds [3]. These measurable property differences mandate compound-specific procurement when the target synthetic sequence or SAR exploration depends on the specific electronic, steric, and pharmacokinetic contribution of the 3-fluoro-4-ethoxy substitution pattern.

Quantitative Differentiation Evidence: (4-Ethoxy-3-fluorophenyl)methanol vs. Closest Analogs


XLogP3 Lipophilicity Differential: +0.4 Log Units vs. (3-Fluoro-4-methoxyphenyl)methanol Corresponding to ~2.5× Higher Octanol/Water Partition Coefficient

The target compound (4-ethoxy-3-fluorophenyl)methanol exhibits an XLogP3-AA value of 1.5, compared to 1.1 for its closest methoxy analog (3-fluoro-4-methoxyphenyl)methanol [1] [2]. This 0.4 log unit increase reflects the replacement of the methoxy (–OCH₃) group with an ethoxy (–OCH₂CH₃) group and corresponds to an approximately 2.5-fold higher octanol/water partition coefficient. In medicinal chemistry programs, a ΔlogP of +0.4 can measurably shift a compound's position in Lipinski space and alter predicted membrane permeability, oral absorption, and blood-brain barrier penetration of downstream derivatives. The ethoxy group also adds one additional rotatable bond (3 vs. 2 for the methoxy analog), providing distinct conformational sampling behavior in target binding pockets.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count and TPSA vs. (4-Chloro-3-fluorophenyl)methanol: +1 HBA and +9.3 Ų TPSA for Enhanced Polar Interactions

The target compound possesses 3 hydrogen bond acceptors (ethoxy oxygen, fluorine, and hydroxyl oxygen) and a TPSA of 29.5 Ų, compared to 2 hydrogen bond acceptors and a TPSA of 20.2 Ų for (4-chloro-3-fluorophenyl)methanol [1] [2]. The additional HBA arises from the ethoxy ether oxygen, which is absent in the chloro analog (chlorine is a very weak HBA). The TPSA differential of +9.3 Ų places the target compound in a different region of the BOILED-Egg permeability model, with implications for oral absorption and CNS penetration classification. Furthermore, the ethoxy oxygen can serve as a metal-coordinating site in catalytic transformations, a capability not available to the 4-chloro analog. The target also has 3 rotatable bonds versus 1 for the chloro analog, due to the ethoxy ethyl group, providing substantially greater conformational flexibility for induced-fit binding.

Hydrogen bonding Polar surface area Solubility

Fluorine Regiochemistry: 3-Fluoro (meta) vs. 2-Fluoro (ortho) Substitution Determines Steric Accessibility of the Benzylic Alcohol for Downstream Derivatization

The target compound positions the fluorine atom at the meta (C3) position relative to the hydroxymethyl group, whereas the regioisomer (4-ethoxy-2-fluorophenyl)methanol (CAS 1393470-20-6) places fluorine at the ortho (C2) position, directly adjacent to the reactive benzylic alcohol [1] [2]. In the 2-fluoro isomer, the electronegative fluorine atom exerts both steric shielding and electron-withdrawing inductive effects on the neighboring –CH₂OH group, which can retard nucleophilic substitution, esterification, and Mitsunobu reactions at the benzylic position. By contrast, the 3-fluoro (meta) substitution in the target compound places fluorine one carbon removed from the reactive site, preserving full steric accessibility of the benzylic alcohol while retaining the electronic benefits of aromatic fluorine substitution (modulation of ring electron density, metabolic stability). Both isomers share identical computed XLogP3-AA (1.5), TPSA (29.5 Ų), and rotatable bond count (3), making the regiochemical difference the sole differentiating factor.

Regiochemistry Steric effects Synthetic accessibility

Metabolic Stability Advantage: Fluorine at C3 Blocks a Potential CYP450 Aromatic Hydroxylation Site Present in (4-Ethoxyphenyl)methanol

(4-Ethoxyphenyl)methanol (CAS 6214-44-4) lacks a fluorine substituent and presents an unsubstituted C3 aromatic position that is susceptible to CYP450-mediated aromatic hydroxylation, a major Phase I metabolic pathway [1] [2]. In the target compound, the C3 position is occupied by fluorine, which effectively blocks this metabolic soft spot. This is a well-established principle in medicinal chemistry: strategic fluorination at metabolically labile positions on phenyl rings can reduce intrinsic clearance and extend half-life of derived drug candidates [3]. While both compounds share identical XLogP3 (1.5) and TPSA (29.5 Ų), the target compound has one additional hydrogen bond acceptor (3 vs. 2) and one additional heavy atom (12 vs. 11), directly attributable to the fluorine substitution. The fluorine atom also withdraws electron density from the aromatic ring, reducing its susceptibility to electrophilic bioactivation pathways that can generate reactive, potentially toxic metabolites.

Metabolic stability CYP450 Fluorine blocking

Patent-Exemplified Utility: 4-Ethoxy-3-fluorobenzyl Fragment Appears in PDE5 Inhibitor and Tau-Tubulin Kinase 1 Inhibitor Chemical Series

The 4-ethoxy-3-fluorobenzyl motif has been explicitly incorporated into patent-exemplified pharmaceutical compounds, indicating that medicinal chemists have selected this specific substitution pattern for target engagement optimization. The compound N-(4-ethoxy-3-fluorobenzyl)-9H-purin-6-amine has been identified through integrated e-pharmacophore-based virtual screening and molecular dynamics simulation as a human tau-tubulin kinase 1 (TTBK1) inhibitor [1]. Additionally, the complex chiral molecule (2R,3S)-2-[(3S,4S)-3-({4-[3-(4-ethoxy-3-fluorobenzyl)-1-ethyl-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-4-(3-fluorophenyl)pyrrolidin-1-yl]-3-methylpentanoic acid, documented in PubChem as a patent compound, incorporates the 4-ethoxy-3-fluorobenzyl fragment as a key pharmacophoric element [2]. While direct comparative activity data (e.g., IC₅₀ values for the target vs. its des-fluoro or methoxy analogs in the same assay) are not publicly available for these patent series, the deliberate selection of the 4-ethoxy-3-fluoro substitution pattern in multiple independent medicinal chemistry programs constitutes circumstantial evidence that this specific combination of substituents confers favorable target binding or ADME properties relative to alternative substitution patterns examined during SAR exploration.

PDE5 inhibition Kinase inhibition Pharmaceutical patents

Regioisomeric Differentiation: 4-Ethoxy-3-fluoro vs. 3-Ethoxy-4-fluoro Substitution Pattern Alters Electronic Directing Effects for Downstream Electrophilic Aromatic Substitution

The target compound (4-ethoxy-3-fluorophenyl)methanol and its regioisomer (3-ethoxy-4-fluorophenyl)methanol (CAS 1000207-64-6) differ in the relative positions of the ethoxy and fluorine substituents. In the target, the strongly activating ethoxy group (ortho/para-directing) is para to the –CH₂OH and the weakly deactivating fluorine (also ortho/para-directing) is meta. This arrangement creates a consistent ortho/para-directing vector concordance at the C2 and C6 positions for electrophilic aromatic substitution (EAS). In the 3-ethoxy-4-fluoro isomer, the ethoxy (activating, o/p-directing) and fluorine (deactivating, o/p-directing) swap positions, altering the electron density distribution and potentially leading to different regiochemical outcomes in nitration, halogenation, or Friedel-Crafts reactions [1] . While both regioisomers share the same molecular formula (C₉H₁₁FO₂) and molecular weight (170.18 g·mol⁻¹), their divergent EAS directing effects mean they are not synthetically interchangeable when the benzyl alcohol intermediate is intended for further aromatic functionalization. No direct competitive EAS study comparing the two isomers was identified in the public literature.

Regioselectivity Electrophilic aromatic substitution Synthetic planning

Recommended Application Scenarios for (4-Ethoxy-3-fluorophenyl)methanol in Research and Industrial Procurement


Medicinal Chemistry SAR Exploration Requiring Fine Control of Lipophilicity (XLogP Tuning from 1.1 to 1.5)

When a lead optimization program requires systematic modulation of compound lipophilicity within the narrow XLogP window of 1.1–1.5, (4-ethoxy-3-fluorophenyl)methanol provides a +0.4 log unit increment over the methoxy analog (3-fluoro-4-methoxyphenyl)methanol (XLogP3 1.1) [1]. This incremental lipophilicity increase, achieved without introducing additional halogen atoms or extending the carbon skeleton beyond a single methylene unit, allows medicinal chemists to fine-tune membrane permeability and plasma protein binding of derived analogs while maintaining favorable ligand efficiency metrics. The compound is best deployed in parallel synthesis libraries where systematic variation of the alkoxy chain length (methoxy → ethoxy → propoxy) is used to probe hydrophobic binding pockets or optimize logD₇.₄ for oral absorption.

Synthesis of Pharmaceutical Intermediates Where Benzylic Alcohol Reactivity Must Be Preserved While Maintaining Aromatic Fluorine Benefits

For synthetic sequences requiring efficient Mitsunobu coupling, esterification, or halogenation at the benzylic alcohol position, the 3-fluoro (meta) substitution pattern of (4-ethoxy-3-fluorophenyl)methanol is strongly preferred over the 2-fluoro (ortho) regioisomer, as the ortho-fluorine in (4-ethoxy-2-fluorophenyl)methanol sterically and electronically perturbs the reactive –CH₂OH group [2]. The target compound's 3-fluoro placement preserves full benzylic reactivity while still providing the metabolic stability and electronic modulation benefits of aromatic fluorine substitution. This makes it the building block of choice when the synthetic route involves transformation of the benzylic alcohol as a key step, followed by retention of the fluorine atom in the final target molecule for pharmacokinetic optimization.

Building Block for Fluorinated Fragment Libraries Targeting Kinase and PDE Enzyme Families

The 4-ethoxy-3-fluorobenzyl motif has been incorporated into compounds targeting tau-tubulin kinase 1 (TTBK1) and, in structurally related contexts, phosphodiesterase enzymes [3] [4]. For research groups building focused libraries against the kinome or PDE enzyme families, (4-ethoxy-3-fluorophenyl)methanol offers a privileged fragment that has already demonstrated target engagement in at least one kinase context. Its combination of ethoxy (HBA-capable oxygen) and fluorine (metabolic blocker and weak HBA) substituents provides a balanced pharmacophoric profile suitable for ATP-binding site and allosteric site exploration. Procurement of this specific building block enables direct SAR comparison with literature-reported TTBK1 ligands.

Metabolic Stability Optimization Programs: Pre-installed Fluorine Blockade at CYP450-Sensitive Aromatic Position

In drug discovery projects where metabolic soft-spot identification has revealed susceptibility at the position para to an alkoxy group, (4-ethoxy-3-fluorophenyl)methanol provides a pre-fluorinated building block that eliminates the need for late-stage fluorination chemistry [5]. Relative to the non-fluorinated (4-ethoxyphenyl)methanol, the target compound blocks the C3 position from CYP450-mediated aromatic hydroxylation — a well-validated metabolic stability strategy in medicinal chemistry. Incorporating this building block at the hit-to-lead or lead optimization stage, rather than as a remedial late-stage modification, can reduce the number of design-make-test cycles and accelerate the identification of metabolically stable clinical candidates.

Quote Request

Request a Quote for (4-Ethoxy-3-fluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.